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Compound of Interest

1H-Imidazo[4,5-C]pyridine-2(3H)-
Compound Name:
thione

Cat. No.: B1315146

The landscape of medicinal chemistry is profoundly influenced by heterocyclic compounds,
which form the structural core of countless therapeutic agents. Among these, the
imidazopyridine scaffold holds a place of distinction due to its structural resemblance to
endogenous purines. This mimicry allows molecules built on this framework to interact with a
wide array of biological targets, often with high specificity and potency. 1H-Imidazo[4,5-
c]pyridine-2(3H)-thione, a specific isomer within this class, represents a versatile and
compelling nucleus for drug discovery. Its unique arrangement of nitrogen atoms and the
presence of a reactive thione group provide a rich chemical handle for synthetic modification
and a geometric and electronic profile conducive to potent biological activity.

This guide offers a comprehensive exploration of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione and
its derivatives. We will delve into its synthesis, explore its diverse biological activities, and
present detailed experimental protocols for its preparation and evaluation. The narrative is
designed for researchers, scientists, and drug development professionals, providing not just
data, but the underlying scientific rationale to empower further innovation in the field. The
structural similarity between imidazopyridines and purines has been a driving force for their
biological investigation, revealing their potential in treating a multitude of disease states.[1]

Core Compound Profile

A foundational understanding of the physicochemical properties of 1H-Imidazo[4,5-c]pyridine-
2(3H)-thione is essential for its application in research and development. These properties
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govern its solubility, reactivity, and pharmacokinetic behavior.

Property Value Source
Molecular Formula CeHsNsS PubChem|[2]
Molecular Weight 151.19 g/mol PubChem][2]

1,3-dihydroimidazo[4,5-
IUPAC Name . ) PubChem|[2]
c]pyridine-2-thione

CAS Number 7239-81-8 PubChem|[2]
Appearance Crystalline powder ChemShuttle[3]
Hydrogen Bond Donors 2 PubChem][2]
Hydrogen Bond Acceptors 3 PubChem|[2]

Synthesis and Chemical Reactivity: Building the
Core

The construction of the imidazo[4,5-c]pyridine ring system is a cornerstone of its chemistry. The
most prevalent and efficient strategies begin with substituted diaminopyridines, which undergo
cyclization with a suitable one-carbon synthon to form the fused imidazole ring. The choice of
this synthon is critical as it directly installs the desired functionality at the 2-position. For the
synthesis of the target thione, thiophosgene or its equivalents, or carbon disulfide, are
commonly employed.

A general and reliable approach involves the reaction of 3,4-diaminopyridine with thiourea or a
similar thiocarbonyl source. This condensation reaction, often facilitated by heat, proceeds via
an isothiocyanate intermediate which then undergoes intramolecular cyclization to yield the
stable fused heterocyclic system. This method is advantageous due to the commercial
availability of the starting materials and the straightforward nature of the reaction.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for 1H-Imidazo[4,5-
c]pyridine-2(3H)-thione.
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Caption: Generalized synthesis of 1H-Imidazo[4,5-c]pyridine-2(3H)-thione.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative method for the laboratory-scale synthesis of 1H-
Imidazo[4,5-c]pyridine-2(3H)-thione.

Objective: To synthesize 1H-Imidazo[4,5-c]pyridine-2(3H)-thione from 3,4-diaminopyridine.
Materials:

e 3,4-Diaminopyridine

o Carbon disulfide (CS2)

o Ethanol
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e Potassium hydroxide (KOH)

e Hydrochloric acid (HCI)

o Reflux apparatus, magnetic stirrer, filtration equipment
Procedure:

» Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a
magnetic stir bar, dissolve 3,4-diaminopyridine (1 equivalent) in ethanol.

» Addition of Reagents: To this solution, add a solution of potassium hydroxide (1.1
equivalents) in ethanol. Stir for 15 minutes at room temperature.

e Thionation: Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture. The
addition is exothermic and should be done cautiously.

o Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up: After completion, cool the mixture to room temperature. The product may
precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

« Purification: Filter the crude solid and wash with cold ethanol. Recrystallize the solid from an
appropriate solvent system (e.g., ethanol/water) to obtain the pure 1H-Imidazo[4,5-
c]pyridine-2(3H)-thione.

o Characterization: Confirm the structure and purity of the final product using NMR
spectroscopy, mass spectrometry, and elemental analysis.

Rationale: The use of a base like KOH is crucial to deprotonate the amino group, enhancing its
nucleophilicity to attack the carbon disulfide. The subsequent intramolecular cyclization is
driven by the formation of the stable aromatic imidazopyridine ring system.

Therapeutic Potential and Biological Activities

The imidazo[4,5-c]pyridine core is a privileged scaffold in drug discovery, with derivatives
demonstrating a wide spectrum of biological activities. The thione functional group, in particular,

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1315146?utm_src=pdf-body
https://www.benchchem.com/product/b1315146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

can act as a key pharmacophoric element, engaging in hydrogen bonding or chelation with
metallic cofactors in enzyme active sites.

Inhibition of Src Family Kinases for Glioblastoma

Glioblastoma multiforme (GBM) is a notoriously aggressive brain tumor. A key signaling
pathway often deregulated in GBM involves the Src family kinases (SFKs), which play a central
role in cell proliferation, survival, and migration. Researchers have designed and synthesized
derivatives of imidazo[4,5-c]pyridin-2-one (the oxygen analog of our core topic) as potent SFK
inhibitors.[4] One compound, 1s, showed effective activity against multiple GBM cell lines,
comparable to the well-known inhibitor PP2.[4] Molecular dynamics simulations revealed that
these compounds bind effectively within the ATP-binding site of SFKSs, highlighting a clear
mechanism of action.[4] This research provides a strong rationale for exploring the thione-
containing analogues as SFK inhibitors, given the potential for the sulfur atom to form unique
interactions within the kinase domain.

Visualizing Kinase Inhibition

The diagram below illustrates the general principle of competitive kinase inhibition, a likely
mechanism for imidazopyridine-based inhibitors targeting SFKs.
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Caption: Competitive inhibition of a Src Family Kinase by an imidazopyridine.

Antitubercular Activity

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant
strains.[5] This has spurred the search for novel therapeutic agents that act on new molecular
targets. The imidazopyridine scaffold has emerged as a promising starting point. Specifically,
derivatives of 1H-imidazo[4,5-b]pyridine have been investigated as potential inhibitors of
enzymes crucial for the survival of Mycobacterium tuberculosis, such as Lumazine synthase
and DprE1.[6][7] For instance, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine
derivatives were synthesized and showed potent in vitro activity against M. tuberculosis
(H37Rv), with some compounds exhibiting MIC values in the sub-micromolar range.[7] While
these examples are of the [4,5-b] isomer, the shared structural features and biological
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interchangeability often seen with these scaffolds suggest that the [4,5-c]thione core is also a
highly valuable candidate for antitubercular drug design.

Other Reported Activities

The versatility of the imidazopyridine nucleus is further demonstrated by its reported efficacy in
other therapeutic areas:

e PARP Inhibition: Certain imidazo[4,5-c]pyridines have shown moderate to good inhibitory
activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1]
PARP inhibitors are a clinically validated class of drugs for treating cancers with specific DNA
repair deficiencies.

o Antiviral Properties: Derivatives have been developed with selective activity against viruses
such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by
targeting the viral RNA-dependent RNA polymerase.[1]

» Antifungal Activity: The structural similarity to purines makes these compounds candidates
for disrupting fungal metabolic pathways. Some imidazo[4,5-b]pyridine derivatives have
shown good fungicidal activity.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective agents from the 1H-imidazo[4,5-c]pyridine-2(3H)-
thione core relies on a systematic understanding of its structure-activity relationship (SAR).
Modifications at various positions on the bicyclic ring system can dramatically influence
biological activity.

o The N1 and N3 Positions: Alkylation or arylation at the nitrogen atoms of the imidazole ring
can significantly alter the compound's pharmacokinetic properties (ADME). For kinase
inhibitors, substitutions at the N1 position with groups like cyclohexyl or substituted phenyl
rings have been shown to enhance potency against SFKs.[4] These groups can occupy
hydrophobic pockets within the enzyme's active site.

e The C2-Thione Group: The thione group is a critical pharmacophore. It can be S-alkylated to
introduce a variety of side chains, creating new derivatives with altered biological profiles.[9]
However, in some cases, such as with 15-lipoxygenase inhibitors, methylation of the thiol
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tautomer dramatically decreases activity, suggesting the free SH/thione group is essential for
chelating an iron cofactor in the enzyme's active site.[10]

o The Pyridine Ring: Substitution on the pyridine portion of the scaffold allows for fine-tuning of
electronics and sterics. Electron-withdrawing or -donating groups can modulate the pKa of
the ring nitrogens and influence interactions with the biological target.

Conclusion and Future Directions

1H-Imidazo[4,5-c]pyridine-2(3H)-thione is more than just a heterocyclic molecule; it is a
validated platform for the discovery of novel therapeutic agents. Its synthetic accessibility and
the rich chemical diversity that can be built upon its core make it a highly attractive starting
point for medicinal chemistry campaigns. The potent activities observed in its derivatives
against cancer, tuberculosis, and viral targets underscore its immense potential.

Future research should focus on leveraging computational tools, such as molecular docking
and dynamics simulations, to guide the rational design of next-generation inhibitors with
improved potency and selectivity. The exploration of this scaffold in combination therapies,
particularly in oncology, could unlock synergistic effects and overcome drug resistance. As our
understanding of the complex signaling networks that drive disease continues to grow, the 1H-
Imidazo[4,5-c]pyridine-2(3H)-thione core is poised to deliver new and effective medicines for
some of the world's most challenging diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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